(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
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Overview
Description
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the use of catalysts to accelerate the reaction rates. The purification process often involves crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: Similar structure but lacks the fluorine atom.
Cyclopentane-1,2-dicarboxylic acid anhydride: Similar cyclopentane ring but different functional groups.
Hexahydro-1H-cyclopenta[c]furan-1,3-dione: Similar core structure but different substituents.
Uniqueness
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets .
Properties
CAS No. |
193281-44-6 |
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Molecular Formula |
C7H7FO3 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
(3aR,6aS)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
InChI |
InChI=1S/C7H7FO3/c8-3-1-4-5(2-3)7(10)11-6(4)9/h3-5H,1-2H2/t3?,4-,5+ |
InChI Key |
KIULYWVWZRVMCX-NVGWPGHNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1F)C(=O)OC2=O |
SMILES |
C1C(CC2C1C(=O)OC2=O)F |
Canonical SMILES |
C1C(CC2C1C(=O)OC2=O)F |
Synonyms |
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- |
Origin of Product |
United States |
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